

A Comparative Analysis of the Crystal Densities of HNIW Polymorphs

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Compound of Interest

Compound Name: Hexanitrohexaazaisowurtzitane

Cat. No.: B163516

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Hexanitrohexaazaisowurtzitane (HNIW), also known as CL-20, is a powerful energetic material notable for its polymorphic nature, existing in several crystalline forms with distinct physical properties. This guide provides a comparative analysis of the crystal densities of the four main polymorphs of HNIW: α , β , γ , and ϵ . The density of these materials is a critical parameter influencing their performance and stability, making this comparison essential for researchers and professionals in energetic materials science and drug development.

Crystal Density and Space Group Comparison

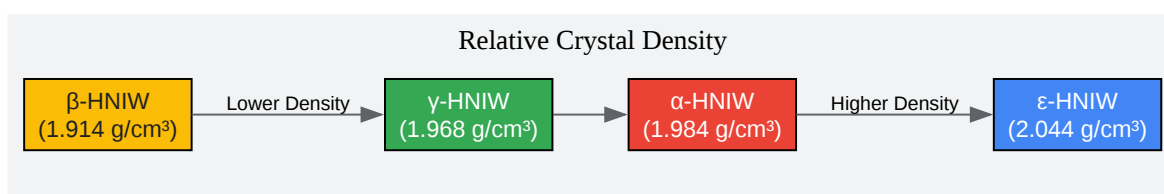
The crystal density of HNIW polymorphs is directly related to their crystal structure, specifically the arrangement of molecules in the unit cell. The ϵ -polymorph is recognized for having the highest crystal density, which correlates with its superior energetic performance. A summary of the crystal densities and space groups for the α , β , γ , and ϵ polymorphs is presented in the table below.

Polymorph	Crystal System	Space Group	Theoretical Crystal Density (g/cm ³)
α -HNIW	Monoclinic	P2 ₁ /c	1.984
β -HNIW	Orthorhombic	Pbca	1.914
γ -HNIW	Monoclinic	P2 ₁ /n	1.968
ϵ -HNIW	Monoclinic	P2 ₁ /n	2.044

Note: The α -form is a hydrate under ambient conditions.

Relationship Between HNIW Polymorphs and Density

The different polymorphs of HNIW can be interconverted under specific conditions of temperature, pressure, and solvent exposure. The ϵ -form is the most thermodynamically stable and dense polymorph, making it the most desirable for many applications. The following diagram illustrates the relationship between the polymorphs and their relative crystal densities.



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